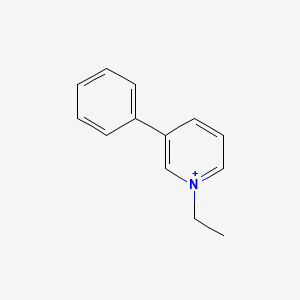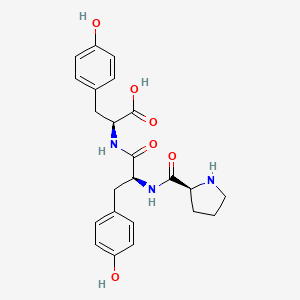![molecular formula C29H27F2N B14275212 Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)- CAS No. 144236-73-7](/img/no-structure.png)
Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)- is a synthetic organic compound with a complex molecular structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring, substituted with bis(4-fluorophenyl)methyl and 2-naphthalenylmethyl groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)- typically involves multi-step organic reactions. One common method includes the reaction of piperidine with bis(4-fluorophenyl)methyl chloride and 2-naphthalenylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the aromatic groups are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated reagents like bis(4-fluorophenyl)methyl chloride and 2-naphthalenylmethyl chloride in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimalarial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- [1-(3,4-dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- [1-(4-bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
Uniqueness
Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorinated aromatic groups and a naphthalenylmethyl group makes it particularly interesting for research and development in various fields.
Eigenschaften
| 144236-73-7 | |
Molekularformel |
C29H27F2N |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
4-[bis(4-fluorophenyl)methyl]-1-(naphthalen-2-ylmethyl)piperidine |
InChI |
InChI=1S/C29H27F2N/c30-27-11-7-23(8-12-27)29(24-9-13-28(31)14-10-24)25-15-17-32(18-16-25)20-21-5-6-22-3-1-2-4-26(22)19-21/h1-14,19,25,29H,15-18,20H2 |
InChI-Schlüssel |
MTXNLGFFZJZTIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)
![Benzene, [(dichloromethyl)seleno]-](/img/structure/B14275142.png)


![Phosphonic acid, [2-furanyl[(phenylmethyl)amino]methyl]-](/img/structure/B14275166.png)


![Benzene, [(2,2,2-triethoxyethyl)sulfinyl]-](/img/structure/B14275208.png)

